3-Propionylbenzamide

Description

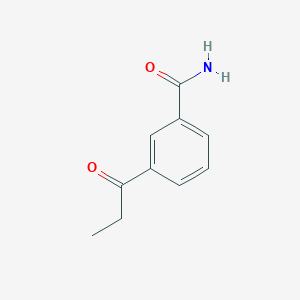

Structure

3D Structure

Properties

IUPAC Name |

3-propanoylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-9(12)7-4-3-5-8(6-7)10(11)13/h3-6H,2H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVWXHGGVUVZBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Propionylbenzamide

Electrochemical Synthesis Approaches

Anodic Oxidation of Benzoic Acid in Nitrile Media

Anodic oxidation of benzoic acid in nitrile solvents presents a viable route for amide synthesis. Studies have shown that when benzoic acid is subjected to anodic oxidation in propionitrile, the reaction yields N-propionylbenzamide, alongside other products such as N-propionylanthranilic acid and dipropionylamine oup.comoup.com. In contrast, when acetonitrile (B52724) is used as the solvent, the primary product observed is N-acetylanthranilic acid oup.comoup.com. This indicates that the nitrile solvent plays a crucial role in determining the nature of the amide formed. The proposed mechanism involves the de-electronation of benzoic acid at the anode to generate a benzoyloxy radical, which then reacts with the nitrile solvent oup.comoup.com.

Electrolytic Parameters and Reaction Product Distribution

The efficiency and product distribution in anodic oxidation are significantly influenced by electrolytic parameters such as the applied potential or current, and the choice of solvent. In the anodic oxidation of benzoic acid in propionitrile, the formation of N-propionylbenzamide has been confirmed, though specific quantitative yields were not detailed in the reviewed literature oup.comoup.com. The process typically involves an electrochemical cell where benzoic acid, dissolved in a suitable nitrile solvent, is oxidized at the anode. The nitrile solvent acts both as a reaction medium and as a source for the acyl group that forms the amide. Control over the electrolysis conditions allows for modulation of the reaction outcome, influencing the selectivity towards desired amide products chinesechemsoc.orgchinesechemsoc.orgresearchgate.netresearchgate.net.

Transition Metal-Catalyzed Synthetic Pathways

Transition metals, particularly nickel and copper, catalyze a variety of reactions that can be employed for amide synthesis, including reductive aminocarbonylation and oxidative acylation.

Nickel-Catalyzed Reductive Aminocarbonylation Routes

Nickel catalysis has emerged as a powerful tool for reductive aminocarbonylation, enabling the synthesis of amides from various precursors. These methods often involve the reaction of aryl or vinyl halides with nitrogen sources like nitroarenes under reductive conditions, utilizing nickel complexes as catalysts rsc.orgrsc.orgresearchgate.netnih.govdntb.gov.ua. For instance, nickel-catalyzed reductive aminocarbonylation of aryl halides with nitroarenes has demonstrated moderate to excellent yields for amide formation rsc.orgresearchgate.netnih.gov. Similarly, vinyl triflates can undergo nickel-catalyzed reductive aminocarbonylation with nitro compounds to produce α,β-unsaturated amides in moderate to excellent yields rsc.orgdntb.gov.ua. Another approach involves the aminocarbonylation of aryl halides using N,N-dimethylformamide (DMF) as both a carbonyl and amide source, catalyzed by nickel-phosphite complexes, achieving excellent yields organic-chemistry.org. These nickel-catalyzed routes offer advantages such as functional group tolerance and the potential to avoid toxic carbon monoxide gas in some protocols organic-chemistry.org.

Table 1: Nickel-Catalyzed Reductive Aminocarbonylation Routes

| Method Type | Typical Substrates | Catalyst System (Example) | Typical Yields | Reference(s) |

| Reductive Aminocarbonylation of Aryl Halides with Nitroarenes | Aryl halides, Nitroarenes | Ni catalyst, Co2(CO)8, Ligand | Moderate to excellent | rsc.orgresearchgate.netnih.gov |

| Reductive Aminocarbonylation of Vinyl Triflates with Nitro Compounds | Vinyl triflates, Nitroarenes | Ni catalyst, Mo(CO)6 | Moderate to excellent | rsc.orgdntb.gov.ua |

| Aminocarbonylation with DMF | Aryl halides | Ni catalyst, Phosphite ligand, NaOMe | Excellent | organic-chemistry.org |

| Reductive Cross-Coupling | Aryl halides, Alkyl halides | Ni catalyst, Ligands | 55-88% | nih.gov |

| Reductive Carbonylation of Aryl Thianthrenium Salts | Aryl thianthrenium salts, Nitroarenes/Sulfonyl chlorides | Ni catalyst, Mo(CO)6 | Moderate to good | chemrxiv.org |

Copper-Catalyzed Oxidative Acylation Processes

Copper catalysis is widely employed in oxidative processes for C-N bond formation, including amide synthesis. One notable method is the copper-catalyzed oxidative direct amidation of carboxylic acids with azoles, which proceeds in good to excellent yields beilstein-journals.org. For example, the reaction of benzoic acid with benzimidazole (B57391) using CuBr as a catalyst under an oxygen atmosphere yielded the corresponding benzamide (B126) derivative in 85% yield beilstein-journals.org. Copper catalysts also facilitate the oxidative amidation of benzyl (B1604629) alcohols with amines, typically using oxygen as the terminal oxidant, affording moderate to excellent yields researchgate.net. Other copper-catalyzed oxidative processes include C-H/N-H coupling reactions and intramolecular C-H oxidation/acylation, which are valuable for constructing various nitrogen-containing heterocycles and functionalized molecules rsc.orgacs.orgorganic-chemistry.orgrsc.org.

Table 2: Copper-Catalyzed Oxidative Acylation Processes

| Method Type | Typical Substrates | Catalyst System (Example) | Typical Yields | Reference(s) |

| Oxidative Direct Amidation of Carboxylic Acids | Carboxylic acids, Azoles | CuBr (10 mol%), Pyridine, O2 | 85% (example) | beilstein-journals.org |

| Oxidative Amidation of Benzyl Alcohols | Benzyl alcohols, Secondary amines | Cu(phen)Cl2, Di-tert-butyl hydrazine (B178648) dicarboxylate, Base | Moderate to excellent | researchgate.net |

| Oxidative C-N Bond Cleavage | Amides | Cu catalyst | High | rsc.org |

| Intramolecular C-H Oxidation/Acylation | Formyl-N-arylformamides | CuCl2, O2 | Moderate to good | acs.org |

| Oxidative Dehydrogenative [3 + 2] Annulation | O-acyl oximes, α-amino ketones | Cu catalyst | 39–74% | organic-chemistry.org |

| Oxidative Benzylic C(sp3)–H Amination | Hydrocarbons, Amine source | Cu(I)/diimine ligand, Oxidant | Mild conditions | rsc.org |

Exploration of Organometallic Reagents in Amide Synthesis

Organometallic reagents, particularly those derived from zinc, offer diverse applications in organic synthesis, including pathways relevant to amide functionalization and formation.

Zinciomethylation Techniques

Organozinc reagents are highly versatile in C-C bond formation and can tolerate a wide range of functional groups, including amides sigmaaldrich.com. While direct "zinciomethylation" for the synthesis of 3-Propionylbenzamide is not explicitly detailed, organozinc reagents are utilized in related amide chemistry. For instance, nickel-catalyzed alkylation of amide derivatives with organozinc reagents has been developed to synthesize ketone products, demonstrating the activation of amide C-N bonds nih.govscispace.com. These reactions typically proceed at ambient temperature and exhibit good functional group tolerance. Organozinc bromides, prepared via the insertion of zinc dust into alkyl bromides, are key intermediates in multicomponent reactions like the Mannich reaction for producing α-branched amines beilstein-journals.org. The general utility of organozinc reagents, prepared through direct insertion of zinc into carbon-halide bonds, underscores their potential in constructing complex molecules, including those with amide functionalities researchgate.net.

Table 3: Organozinc Reagents in Amide Synthesis Context

| Application Area | Reagent Type | Catalyst/Conditions | Notes | Reference(s) |

| Alkylation of Amide Derivatives (to ketones) | Organozinc reagents | Ni catalysis, Ambient temperature | Amide C-N bond activation, yields ketones | nih.govscispace.com |

| C-C Bond Formation (General) | Organozinc reagents | Cu(I)-promoted, Pd-catalyzed (Negishi coupling) | Tolerates amides, used for C-C bond formation | sigmaaldrich.com |

| Mannich Reaction (α-branched amines) | Alkylzinc bromides | LiCl essential | Multicomponent coupling with aldehydes and amines | beilstein-journals.org |

| Synthesis of Organozinc Amides (General) | Organozinc reagents | Direct insertion of Zn dust into C-Br/C-I bonds | Used in various reactions, tolerates functional groups | researchgate.net |

Compound List

3-Propionylbenzamide

N-Propionylbenzamide

Benzoic acid

Propionitrile

Acetonitrile

N-acetylanthranilic acid

N-propionylanthranilic acid

Dipropionylamine

Nitroarenes

Aryl halides

Vinyl triflates

N,N-dimethylformamide (DMF)

Alkyl halides

Aryl thianthrenium salts

Sulfonyl chlorides

Azoles

Benzimidazole

Benzyl alcohols

Secondary amines

Amides

Formyl-N-arylformamides

O-acyl oximes

α-amino ketones

Organozinc reagents

Alkylzinc bromides

Amine source

Carboxylic acids

Application of Functionalized Organozinc Reagents

The synthesis of 3-Propionylbenzamide can be approached through advanced methodologies that leverage the versatility of organozinc reagents. Organozinc compounds are highly valued in organic synthesis due to their broad functional group tolerance and their participation in a variety of metal-catalyzed cross-coupling reactions, most notably the Negishi coupling sigmaaldrich.comnih.govnih.gov. These reagents offer a mild yet effective route for carbon-carbon bond formation, making them suitable for constructing complex molecular architectures, including substituted benzamides.

The application of functionalized organozinc reagents in the synthesis of N-propionylbenzamide derivatives typically involves strategies such as the cross-coupling of an organozinc species with an electrophilic propionyl source or vice versa. For instance, a common strategy could involve the preparation of a propionyl organozinc reagent, which then reacts with a functionalized benzamide precursor containing a suitable leaving group (e.g., a halide) at the desired position. Alternatively, a benzamide derivative could be converted into an organozinc species, which is subsequently reacted with propionyl chloride or a related propionylating agent.

Research into organozinc chemistry highlights the preparation of various functionalized organozinc reagents, including aryl and heteroaryl zinc derivatives, which can be readily prepared and exhibit improved stability researchgate.netorgsyn.orguni-muenchen.debeilstein-journals.org. These reagents are often generated through direct insertion of zinc metal into organic halides or via halogen-zinc exchange reactions, sometimes facilitated by additives like LiCl sigmaaldrich.combeilstein-journals.orgresearchgate.net. The resulting organozinc compounds can then participate in palladium- or nickel-catalyzed cross-coupling reactions.

While specific documented examples for the direct synthesis of 3-Propionylbenzamide using organozinc reagents are not extensively detailed in the provided search results, the general methodologies for synthesizing N-acylbenzamides and related aryl ketones are well-established. For example, palladium-catalyzed Negishi coupling reactions are known to couple organozinc reagents with acyl chlorides uni-muenchen.deorganic-chemistry.org. This approach, when applied to a 3-halobenzamide and a propionylzinc halide, could yield 3-Propionylbenzamide.

Table 1: General Methodologies for Organozinc-Mediated Acylation in Benzamide Synthesis

| Reaction Type / Strategy | Organozinc Reagent Type | Electrophile/Acyl Source | Typical Catalyst System | Solvent | Key Features |

| Negishi Coupling (Acyl Chloride Coupling) | Aryl/Heteroaryl zinc halide (e.g., from 3-halobenzamide) | Propionyl Chloride | Pd-based (e.g., Pd(PPh₃)₄) | THF | Formation of C-C bond, functional group tolerance, requires activation of benzamide precursor. |

| Cross-Coupling with Acyl Halides | Alkyl/Aryl zinc halide | Propionyl Halide | Pd or Ni-based | Various | Versatile for introducing acyl groups; efficiency depends on specific substrate and catalyst. |

| Zinc-Mediated Acylation of Metalated Amides | N-metalated benzamide (e.g., zincated) | Propionyl Chloride | None or Lewis Acid | Various | Direct acylation of amide nitrogen or a derivative. |

| Organozinc Addition to Activated Carboxylic Acid Derivatives | Functionalized Organozinc Reagent | Activated Ester/Amide | Pd or Ni-based | Various | Formation of C-C bond at the carbonyl carbon. |

Note: The table illustrates general synthetic strategies involving organozinc reagents for acylating benzamide structures. Specific yields and conditions for 3-Propionylbenzamide would depend on the precise reaction parameters and substrate employed.

Compound List

3-Propionylbenzamide

Organozinc Reagents

Propionyl Chloride

Benzamide

3-Halobenzamide

Chemical Transformations and Reactivity Profiles of N Propionylbenzamide

Hydrolytic Stability and Pathways

The hydrolysis of N-acylamides like N-propionylbenzamide can proceed via either acid- or base-catalyzed pathways, leading to the cleavage of the amide bond.

Under acidic conditions, the hydrolysis of N-propionylbenzamide is expected to initiate with the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgvanderbilt.edu This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.orgsemanticscholar.org Subsequent proton transfer and elimination of the leaving group (either propionamide (B166681) or benzamide) would lead to the formation of propionic acid and benzamide (B126), or benzoic acid and propionamide, respectively. The reaction is generally considered irreversible as the resulting amine (or amide in this case) is protonated under acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. organic-chemistry.org

Kinetic studies on related N-alkyl-4-chlorobenzamides have shown that the rate of acid-catalyzed hydrolysis is influenced by the concentration of the acid. rsc.org For N-propionylbenzamide, a similar dependence would be expected, with the reaction rate increasing with acid strength.

Table 1: Postulated Products of Acid-Catalyzed Hydrolysis of 3-Propionylbenzamide

| Reactant | Reagents | Postulated Products |

|---|---|---|

| 3-Propionylbenzamide | H₃O⁺, Heat | 3-Propionylbenzoic acid + Ammonia |

This table is based on general mechanisms of amide hydrolysis and requires specific experimental validation for 3-Propionylbenzamide.

In the presence of a strong base, such as hydroxide (B78521) ions, the hydrolysis of N-propionylbenzamide would proceed through the direct nucleophilic attack of the hydroxide ion on one of the carbonyl carbons. vanderbilt.edu This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate would result in the cleavage of the C-N bond, yielding a carboxylate and an amide. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid by the basic medium, forming a stable carboxylate salt. vanderbilt.edu

Comparative studies on the alkaline hydrolysis of various amides indicate that the reactivity is influenced by the substituents on both the acyl and the nitrogen atoms. For N-propionylbenzamide, the presence of the second acyl group (propionyl) is expected to increase the rate of hydrolysis compared to a simple benzamide.

Table 2: Postulated Products of Base-Catalyzed Hydrolysis of 3-Propionylbenzamide

| Reactant | Reagents | Postulated Products |

|---|---|---|

| 3-Propionylbenzamide | NaOH, H₂O, Heat | Sodium 3-propionylbenzoate + Ammonia |

This table is based on general mechanisms of amide hydrolysis and requires specific experimental validation for 3-Propionylbenzamide.

Transamidation Reactions of the Imide Moiety

Transamidation is a process where an amide reacts with an amine to exchange the amine component. For N-acyl imides like N-propionylbenzamide, the increased electrophilicity of the carbonyl carbons makes them more susceptible to this reaction compared to simple amides. nih.gov

The reaction of N-propionylbenzamide with a primary or secondary amine would involve the nucleophilic attack of the amine on one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate can then collapse, eliminating either benzamide or propionamide to form a new amide. The outcome of the reaction can often be controlled by using an excess of the amine nucleophile or by removing the leaving amide from the reaction mixture. mdpi.com Various catalysts, including metal salts and organocatalysts, have been shown to promote transamidation reactions. organic-chemistry.orgmdpi.com

The efficiency of transamidation reactions is highly dependent on the reaction conditions, including the nature of the amine nucleophile, the catalyst used, the solvent, and the temperature. nih.govmdpi.com For instance, the use of more nucleophilic amines and higher temperatures generally leads to higher conversion rates. The choice of catalyst is also crucial, with different catalysts showing varying levels of activity and selectivity for different amide and amine substrates. organic-chemistry.orgmdpi.com While specific data for 3-Propionylbenzamide is not available, studies on other N-acylamides suggest that a wide range of amines could potentially be used to form new amide bonds. nih.gov

Table 3: Potential Transamidation Reactions of 3-Propionylbenzamide

| Reactant | Nucleophile | Potential Products | Catalyst/Conditions |

|---|---|---|---|

| 3-Propionylbenzamide | Primary Amine (R-NH₂) | N-R-3-Propionylbenzamide + Benzamide | Heat, Catalyst (e.g., Lewis Acid) |

This table represents hypothetical transamidation reactions and their potential products.

Acylation Reactions with Various Nucleophiles

N-acyl imides can act as acylating agents, transferring one of their acyl groups to a nucleophile. nih.gov This reactivity is again due to the enhanced electrophilicity of the carbonyl carbons.

N-propionylbenzamide could potentially be used to acylate a variety of nucleophiles, such as alcohols, thiols, and organometallic reagents. The reaction would involve the attack of the nucleophile on one of the carbonyl carbons, followed by the departure of the other amide group. The selectivity of which acyl group is transferred (propionyl or benzoyl) would depend on the relative reactivity of the two carbonyl groups and the reaction conditions. Generally, the less sterically hindered carbonyl group is more susceptible to attack.

Research on other N-acylamides has demonstrated their utility as effective acylating agents in organic synthesis. For example, N-acylphthalimides have been used in metal-catalyzed cross-coupling reactions. nih.gov This suggests that 3-Propionylbenzamide could potentially serve as a source of either a 3-propionylbenzoyl group or a propionyl group in various synthetic transformations.

Table 4: Potential Acylation Reactions Using 3-Propionylbenzamide

| Reactant | Nucleophile | Potential Acylated Product | Leaving Group |

|---|---|---|---|

| 3-Propionylbenzamide | Alcohol (R-OH) | Ester (e.g., R-O-CO-C₆H₄-COC₂H₅) | Benzamide |

| 3-Propionylbenzamide | Thiol (R-SH) | Thioester (e.g., R-S-CO-C₆H₄-COC₂H₅) | Benzamide |

This table illustrates the potential of 3-Propionylbenzamide as an acylating agent, which requires experimental verification.

Formation of Esters from Alcoholysis

The alcoholysis of an N-acylamide like N-propionylbenzamide involves the cleavage of one of the N-acyl bonds by an alcohol. In principle, this reaction can lead to the formation of an ester. The reaction is a form of nucleophilic acyl substitution where the alcohol acts as the nucleophile. The stability of the amide bond makes this transformation challenging under neutral conditions, often requiring acid or base catalysis to proceed at a reasonable rate.

Under acidic conditions, the carbonyl oxygen of either the propionyl or the benzoyl group can be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The outcome of the reaction would depend on the relative reactivity of the two carbonyl groups and the stability of the potential leaving groups. Generally, the less sterically hindered and more electronically activated carbonyl group would be preferentially attacked.

Under basic conditions, the alcohol is deprotonated to form a more potent nucleophile, the alkoxide. The alkoxide then attacks one of the carbonyl carbons.

Detailed Research Findings:

Table 1: Representative Conditions for Alcoholysis of N-Acylamides

| Catalyst | Alcohol | Temperature (°C) | Product(s) | Notes |

| H₂SO₄ (cat.) | Methanol | 80 | Methyl propionate, Benzamide | Illustrative example based on general principles. |

| NaOMe (cat.) | Methanol | 60 | Methyl propionate, Benzamide | Illustrative example based on general principles. |

| H₂SO₄ (cat.) | Ethanol | 80 | Ethyl propionate, Benzamide | Illustrative example based on general principles. |

Synthesis of New Amides from Aminolysis

Aminolysis is a chemical process involving the reaction of a compound with an amine, leading to the cleavage of a chemical bond. wikipedia.org In the case of N-propionylbenzamide, aminolysis would involve the attack of an amine on one of the carbonyl centers, potentially leading to the formation of a new amide and either benzamide or propanamide as a byproduct. Similar to alcoholysis, this reaction is a nucleophilic acyl substitution and generally requires elevated temperatures or catalysis. beilstein-journals.org

The reaction with a primary or secondary amine would proceed through a tetrahedral intermediate. The relative reactivity of the two carbonyl groups in N-propionylbenzamide would dictate which amide bond is formed. The choice of the amine and the reaction conditions can influence the selectivity of the reaction.

Detailed Research Findings:

While direct experimental data on the aminolysis of N-propionylbenzamide is limited, studies on the aminolysis of other activated amides and esters provide insight into the mechanism. mst.edu The reaction is fundamental in peptide synthesis, where activated carboxylic acid derivatives react with amines to form peptide bonds. wikipedia.org The reactivity of N-propionylbenzamide in aminolysis would be expected to be lower than that of more reactive acyl donors like acid chlorides or anhydrides.

Table 2: Plausible Products from Aminolysis of N-Propionylbenzamide

| Amine | Reaction Conditions | Potential Products |

| Aniline | Heat | N-Phenylpropanamide, Benzamide |

| Benzylamine | Heat, Acid Catalyst | N-Benzylpropanamide, Benzamide |

| Diethylamine | High Temperature | N,N-Diethylpropanamide, Benzamide |

Radical Reactions Involving N-Propionylbenzamide Scaffolds

The involvement of amides in radical reactions is a growing area of interest in organic synthesis. nih.govnih.gov The N-acyl functionality can influence the reactivity of adjacent bonds and can itself be a participant in radical processes.

Formation as Side Products in Radical Difunctionalizations

Radical difunctionalization reactions allow for the simultaneous introduction of two functional groups across a double or triple bond. mdpi.com In some instances, complex rearrangements or side reactions can occur. While there is no direct evidence of N-propionylbenzamide forming as a side product in the searched literature, one can hypothesize scenarios where related structures might arise. For example, in radical reactions involving both benzoyl and propionyl functionalities in the reaction mixture, a radical combination could potentially lead to the formation of an N-acylamide. However, such a reaction would likely be a minor pathway.

Recent research has extensively explored the radical difunctionalization of N-arylacrylamides, which are structurally related to N-propionylbenzamide in that they possess an N-acyl group. beilstein-journals.orgnih.gov These studies focus on the reactivity of the alkene component of the molecule, leading to the formation of complex heterocyclic structures, rather than the formation or cleavage of the N-acylamide itself.

Intermolecular Radical Acylations

Intermolecular radical acylations are powerful methods for the formation of carbon-carbon bonds. These reactions typically involve the generation of an acyl radical, which then adds to an unsaturated system. While there are numerous methods for generating acyl radicals, there is no specific mention in the reviewed literature of using N-propionylbenzamide as a precursor for either a propionyl or a benzoyl radical in an intermolecular acylation reaction. More common precursors for acyl radicals include aldehydes, acyl halides, and acyl thioesters.

However, the broader class of N-acylamides has been shown to participate in radical additions. For instance, intermolecular radical additions to N-acylhydrazones have been utilized as a stereocontrol strategy in alkaloid synthesis. nih.gov This demonstrates that the N-acyl framework can be a viable participant in radical C-C bond-forming reactions, even if N-propionylbenzamide itself has not been specifically reported in this context.

Structural Elucidation and Conformational Analysis of N Propionylbenzamide

Solid-State Structures via X-ray Crystallography

X-ray crystallography has been instrumental in determining the precise atomic coordinates of N-Propionylbenzamide in its crystalline form. This powerful analytical method offers unparalleled insight into the molecule's conformation, how it packs in a crystal lattice, and the intermolecular forces that govern its solid-state structure.

The crystal structure of N-Propionylbenzamide has been resolved, revealing a monoclinic system with the space group P2(1)/c. pdx.edu There are eight molecules present in the unit cell (Z = 8). pdx.edu In the solid state, the molecule adopts an E,Z (cis-trans) conformation. pdx.edu This refers to the arrangement around the C-N amide bond, where the benzoyl group is cis to the N-H bond and the propionyl group is trans.

Table 1: Crystal Data and Structure Refinement for N-Propionylbenzamide

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₁NO₂ |

| Formula Weight | 177.20 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 10.485 (2) |

| b (Å) | 23.236 (4) |

| c (Å) | 8.132 (2) |

| β (°) | 108.43 (2) |

| Volume (ų) | 1880 (1) |

| Z | 8 |

| Temperature (K) | 297 |

| Source: | pdx.edu |

A defining feature of the crystal structure of N-Propionylbenzamide is the presence of intermolecular hydrogen bonds. The N-H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen of the benzoyl group on an adjacent molecule serves as the acceptor. pdx.edu This interaction links the molecules into centrosymmetric dimers, forming a characteristic eight-membered ring motif. pdx.edu The specific geometries of these hydrogen bonds have been determined with high precision. pdx.edu

Table 2: Hydrogen-Bond Geometry for N-Propionylbenzamide

| D-H···A | d(N···O) (Å) | ∠(NH···O) (°) |

|---|---|---|

| N-H···O | 3.019 (4) | 167 (3) |

| N-H···O | 2.982 (4) | 170 (3) |

D = donor atom, A = acceptor atom

Source: pdx.edu

The crystal structures of the homologous series N-Acetylbenzamide and N-Butyrylbenzamide provide a valuable context for understanding the structural features of N-Propionylbenzamide.

N-Acetylbenzamide, the lower homolog, crystallizes in an orthorhombic space group (Pbca) and exhibits a different conformation and hydrogen-bonding pattern. pdx.edu It adopts a Z,Z (trans-trans) conformation and forms chains through N-H···O hydrogen bonds, rather than the dimeric structure seen in N-Propionylbenzamide. pdx.edu

Conversely, N-Butyrylbenzamide, the next higher homolog, displays structural similarities to N-Propionylbenzamide. It also crystallizes in a monoclinic system (P2(1)/n) and adopts the same E,Z (cis-trans) conformation. pdx.edu Furthermore, it forms similar hydrogen-bonded eight-membered ring dimers. pdx.edu This suggests that the length of the acyl chain plays a significant role in determining the preferred crystal packing and hydrogen-bonding motif in this series of compounds.

Table 3: Comparative Crystallographic Data for N-Acylbenzamide Homologs

| Compound | Crystal System | Space Group | Conformation | Hydrogen-Bonding Motif | N···O (Å) |

|---|---|---|---|---|---|

| N-Acetylbenzamide | Orthorhombic | Pbca | Z,Z (trans-trans) | Chains | 2.910 (2) |

| N-Propionylbenzamide | Monoclinic | P2(1)/c | E,Z (cis-trans) | Dimers | 3.019 (4), 2.982 (4) |

| N-Butyrylbenzamide | Monoclinic | P2(1)/n | E,Z (cis-trans) | Dimers | 2.990 (2) |

Source: pdx.edu

Spectroscopic Investigations of Molecular Structure

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-Propionylbenzamide is expected to show distinct signals for the protons of the phenyl ring, the methylene (B1212753) group of the propionyl chain, the methyl group of the propionyl chain, and the N-H proton.

Aromatic Protons: The protons on the phenyl ring would typically appear in the downfield region, likely between 7.4 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern would lead to a complex multiplet.

N-H Proton: The amide proton is expected to be a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration, but generally appearing in the region of 8.0 to 9.0 ppm.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the carbonyl would appear as a quartet, likely in the range of 2.4-2.8 ppm, due to coupling with the neighboring methyl protons.

Methyl Protons (-CH₃): The three protons of the terminal methyl group would give rise to a triplet in the upfield region, typically around 1.1-1.3 ppm, due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom.

Carbonyl Carbons: Two signals are expected for the two carbonyl carbons, likely in the highly deshielded region between 165 and 180 ppm.

Aromatic Carbons: The carbons of the phenyl ring would resonate in the 120-140 ppm range. The carbon attached to the carbonyl group would be the most downfield of these.

Aliphatic Carbons: The methylene carbon of the propionyl group would be expected around 30-40 ppm, while the terminal methyl carbon would be the most shielded, appearing further upfield around 10-15 ppm.

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of N-Propionylbenzamide would be dominated by absorptions from the amide and carbonyl groups, as well as the aromatic ring.

N-H Stretch: A prominent absorption band corresponding to the N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹. In the solid state, where hydrogen bonding is present, this band is typically broad. ucla.edu

C=O Stretches: Strong absorption bands for the two carbonyl groups (one from the benzoyl moiety and one from the propionyl moiety) would be expected in the range of 1650-1750 cm⁻¹. The exact positions can be influenced by conjugation and the electronic environment.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations would appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches from the propionyl group would be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is an essential technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For N-Propionylbenzamide (C₁₀H₁₁NO₂), the molecular weight is 177.20 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺), whose peak would be observed at an m/z corresponding to the molecular weight. The fragmentation pattern provides a "fingerprint" of the molecule. Key fragmentations for N-Propionylbenzamide would involve the cleavage of the amide and carbonyl bonds. For instance, the fragmentation of similar amide structures often results in a stable benzoyl cation (C₆H₅CO⁺) at m/z 105 and a phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net Another characteristic fragment would be the acylium ion [CH₃CH₂C=O]⁺ at m/z 57. The base peak, which is the most abundant fragment, for a related primary amide, propanamide, is the [O=C-NH₂]⁺ ion at m/z 44. docbrown.info High-resolution mass spectrometry can further confirm the elemental composition by providing highly accurate mass measurements.

Table 1: Predicted Key Mass Spectrometry Fragments for N-Propionylbenzamide

| Fragment Ion | Predicted m/z | Structural Formula | Significance |

|---|---|---|---|

| Molecular Ion | 177 | [C₁₀H₁₁NO₂]⁺ | Confirms the molecular weight of the parent molecule. |

| Benzoyl Cation | 105 | [C₇H₅O]⁺ | Indicates the presence of the benzoyl group, a common fragment in benzamides. researchgate.net |

| Phenyl Cation | 77 | [C₆H₅]⁺ | Results from the loss of CO from the benzoyl cation. researchgate.net |

| Propionyl Cation | 57 | [C₃H₅O]⁺ | Indicates the presence of the propionyl group. |

Conformational Preferences and Isomerism

The partial double bond character of the C-N amide bond restricts rotation, leading to planar conformations and the possibility of geometric isomerism. researchgate.net These isomers are typically referred to as cis and trans or, more rigorously using the Cahn-Ingold-Prelog priority rules, as E (entgegen, opposite) and Z (zusammen, together). libretexts.org

Analysis of E,Z (cis-trans) Conformations in the Solid State

Crystallographic studies provide definitive evidence of the preferred conformation in the solid state. For N-Propionylbenzamide, a study published in Acta Crystallographica revealed that it crystallizes in the E,Z (cis-trans) conformation. nih.goviucr.org In this context, the E,Z notation describes the relative orientation of the substituents across the two single bonds adjacent to the imide group.

This conformation is stabilized by the formation of intermolecular hydrogen bonds. Specifically, the N-H group of one molecule hydrogen bonds to the carbonyl oxygen of a neighboring molecule. nih.goviucr.org This interaction links the molecules into eight-membered ring dimers, a common structural motif in N-acylbenzamides. nih.goviucr.org The hydrogen bond distances (N···O) were reported to be 3.019 Å and 2.982 Å for the two independent molecules in the crystal structure. nih.goviucr.org The E,Z form is generally favored in acyclic imides as it minimizes steric hindrance between the larger substituent groups. researchgate.net

Analysis of Z,Z (trans-trans) Conformations in the Solid State

While N-Propionylbenzamide adopts an E,Z conformation, the related N-Acetylbenzamide has been found to crystallize in a Z,Z (trans-trans) conformation. nih.goviucr.org In this arrangement, the molecules are linked by N-H···O hydrogen bonds into chains rather than dimers. nih.goviucr.org The Z,Z conformation is generally considered less energetically favorable for acyclic imides due to increased steric repulsion between the acyl groups. researchgate.net However, specific crystal packing forces or other intermolecular interactions can sometimes stabilize this conformation in the solid state.

Factors Influencing Conformational Stability

The stability of a given conformation is determined by a balance of several intramolecular and intermolecular forces. curlyarrows.com

Torsional and Steric Strain: Torsional strain arises from the repulsion between electron clouds of adjacent bonds, while steric strain (or van der Waals strain) occurs when bulky groups are forced close together. doubtnut.comyoutube.com The preference for the trans (E) arrangement across the amide bond in acyclic molecules is primarily to minimize this steric hindrance. ntu.edu.sg

Hydrogen Bonding: As seen in the solid-state structures of N-acylbenzamides, the ability to form strong, stabilizing intermolecular hydrogen bonds is a crucial factor. purdue.edunih.gov The geometry of the E,Z conformation in N-Propionylbenzamide is particularly conducive to forming stable hydrogen-bonded dimers. nih.goviucr.org

Electronic Effects and Resonance: The planarity of the amide group is a result of resonance stabilization, which involves the delocalization of the nitrogen's lone pair of electrons. This electronic effect is fundamental to the existence of stable rotational isomers.

Table 2: Summary of Factors Influencing Conformational Stability

| Factor | Description | Impact on N-Propionylbenzamide |

|---|---|---|

| Steric Hindrance | Repulsive forces between non-bonded atoms or groups in close proximity. doubtnut.com | Favors the E,Z (cis-trans) conformation, which minimizes repulsion between the phenyl and ethyl groups. |

| Hydrogen Bonding | Strong dipole-dipole attraction between a hydrogen atom and an electronegative atom (N, O, F). purdue.edu | A primary stabilizing force in the solid state, leading to the formation of dimers in the E,Z conformation. nih.goviucr.org |

| Torsional Strain | Strain caused by deviation from the ideal staggered conformation around single bonds. doubtnut.com | Contributes to the energy barrier for rotation around the C-N amide bond. |

| Crystal Packing | The arrangement of molecules in a crystal lattice to maximize stabilizing interactions. researchgate.net | Determines the final observed solid-state structure and can favor one polymorph over another. |

Theoretical and Computational Studies of N Propionylbenzamide

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital (MO) theory represents a class of computational methods that solve the electronic Schrödinger equation for a molecule without any experimental input, relying solely on fundamental physical principles amazon.comlibretexts.orgnih.gov. These methods are crucial for obtaining highly accurate descriptions of molecular systems.

Prediction of Spectroscopic Parameters

A significant application of ab initio MO theory is the prediction of spectroscopic parameters that can be experimentally verified. This includes the calculation of vibrational frequencies (for Infrared spectroscopy), chemical shifts (for Nuclear Magnetic Resonance spectroscopy), and electronic transitions (for Ultraviolet-Visible spectroscopy) nih.gov. By comparing calculated spectra with experimental data, researchers can validate theoretical models and gain deeper insights into molecular structure and electronic properties. For example, UV-Vis absorption spectra of N-propionylbenzamide have been cataloged, suggesting that computational methods could be used to predict such data for related compounds science-softcon.de.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical method that investigates the electronic structure of atoms, molecules, and solids wikipedia.org. DFT methods are often favored for their balance of accuracy and computational efficiency, making them suitable for studying larger or more complex systems compared to some ab initio methods nih.govwikipedia.orgmdpi.comwiley.com.

Conformational Energy Landscapes and Barriers to Rotation

DFT calculations are instrumental in mapping out the conformational energy landscape of molecules. This involves determining the relative stability of different spatial arrangements (conformations) of the molecule and quantifying the energy barriers that must be overcome for rotation around single bonds researchgate.netwikipedia.org. For N-propionylbenzamide, studies have explored the various conformations that the amide and propionyl groups can adopt, often influenced by intramolecular hydrogen bonding or steric interactions researchgate.netresearchgate.net. Understanding these landscapes is vital for predicting how the molecule behaves in different environments and its potential interactions.

Reaction Mechanism Elucidation for Synthetic Pathways

DFT is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involved in the synthesis of organic compounds nih.govmdpi.com. By calculating the energies of transition states and intermediates along a reaction pathway, DFT can identify the most probable route, activation energies, and the factors controlling reaction rates and selectivity. While specific synthetic pathways for 3-Propionylbenzamide were not detailed in the search results, DFT is commonly applied to understand amide formation or modification reactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems stanford.eduepfl.chbnl.gov. By solving Newton's equations of motion for each atom in the system, MD simulations track the movement of atoms and molecules over time, providing insights into dynamic processes such as conformational changes, molecular recognition, and interactions with solvent or other molecules stanford.eduepfl.chbnl.govresearchgate.net. While specific MD studies on 3-Propionylbenzamide were not identified, this technique is broadly applied to understand the behavior of organic molecules in various environments, including their stability and interactions in solution or biological systems.

Conformational Sampling in Solution Phase

In the solution phase, molecules are dynamic, constantly undergoing rotations around single bonds. For N-Propionylbenzamide, the primary conformational flexibility arises from rotation around the N-C(O) amide bond and the C(O)-C(phenyl) bond. Computational methods such as molecular dynamics (MD) and Monte Carlo (MC) simulations, often coupled with quantum chemical calculations like Density Functional Theory (DFT), are used to sample these conformational spaces.

Studies on related N-acylbenzamides and model systems reveal that while the amide bond generally exhibits partial double bond character, leading to a preference for planarity, substituents can induce deviations. For instance, N,N-disubstituted benzamides have been shown to adopt non-zero twist angles (τ) around the N-C(O) bond researchgate.net. The introduction of bulky groups on the nitrogen atom, as seen in N,N-di-tert-butoxycarbonyl (Boc) amides, can lead to significant twisting, with reported twist angles of approximately 72.5° to 87° nsf.govnsf.gov. These studies on model systems provide insights into the potential conformational landscape of N-Propionylbenzamide in solution, suggesting that specific electronic and steric factors can influence its preferred conformers and the energy barriers between them. While specific solution-phase conformational sampling data for N-Propionylbenzamide itself is not extensively detailed in the provided search results, general trends from similar N-acylbenzamides indicate that solvation effects can stabilize certain conformers over others by mediating interactions such as hydrogen bonding and dipole-dipole forces.

Intermolecular Interactions and Aggregation Behavior

Intermolecular interactions, including hydrogen bonding and π–π stacking, significantly influence the behavior of N-Propionylbenzamide in condensed phases and solution. Research on related N-acylbenzamides highlights the importance of these interactions. For example, X-ray crystallographic studies on N-acetylbenzamide, N-propionylbenzamide, and N-butyrylbenzamide reveal distinct hydrogen-bonding patterns researchgate.netiucr.orgresearchgate.netsurepharmaconsulting.comdtic.mil. Specifically, N-Propionylbenzamide has been observed to form eight-membered ring dimers through N-H···O hydrogen bonds in the solid state researchgate.net. These dimers can further assemble into linear chains or other supramolecular architectures, dictated by the interplay of hydrogen bonding, van der Waals forces, and π–π interactions between the phenyl rings researchgate.netrsc.org.

In solution, these interactions can lead to aggregation, particularly at higher concentrations or in specific solvent environments. While direct aggregation studies for N-Propionylbenzamide are not explicitly detailed, research on similar molecules suggests that the balance between solute-solute and solute-solvent interactions governs the aggregation propensity. For instance, studies on other organic molecules indicate that π–π stacking can contribute to aggregate formation, influencing properties like luminescence and solubility rsc.orguni-bayreuth.de. The polar nature of the amide group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, makes it a key participant in these intermolecular associations.

Quantum Chemical Characterization of Amide Bond Non-Planarity

The amide bond is often described as having partial double bond character due to resonance, which enforces a relatively planar geometry. However, quantum chemical calculations have revealed that this planarity can be distorted, leading to non-planar amides with unique properties.

Energetic and Structural Details of Amide Bond Deformation

Quantum chemical calculations, primarily employing DFT methods, provide detailed insights into the energetic and structural parameters associated with amide bond deformation. The degree of non-planarity is often quantified by the twist angle (τ) around the N-C(O) bond. While a planar amide has τ = 0°, deviations can occur due to steric hindrance or electronic effects.

Studies on model systems like N,N-di-tert-butoxycarbonyl (Boc) amides have shown that substituents can induce significant twisting, achieving near-perpendicular conformations (τ ≈ 70-87°) nsf.govnsf.gov. These distortions are associated with a disruption of the π-conjugation between the nitrogen lone pair and the carbonyl π* orbital. Energetically, deforming the amide bond from planarity requires overcoming a rotational barrier. For standard amides, this barrier is substantial, contributing to their stability. However, in twisted amides, this barrier is reduced. For instance, in N,N-Boc2 amides, the introduction of bulky groups leads to higher twist angles and consequently lower rotational barriers rsc.org.

Structural details of amide bond deformation include changes in bond lengths and angles. Upon twisting from a planar conformation to a transition state, the N-C bond typically lengthens, while the C-O bond may shorten slightly researchgate.netmdpi.com. For example, in formamide, the N-C bond lengthens by approximately 0.08 Å, and the C-O bond shortens by about 0.01 Å upon rotation to the transition state researchgate.netmdpi.com. The energy required for this deformation is influenced by the electronic nature of substituents on both the nitrogen and the carbonyl group, as well as steric factors. Benzamide (B126) derivatives, in general, can exhibit non-zero τ values, with electronic effects from substituents on the phenyl ring modulating the rotational barriers researchgate.netrsc.org. Electron-donating groups tend to increase these barriers, while electron-withdrawing groups decrease them rsc.org.

Implications for Amide Reactivity

The deviation of the amide bond from planarity has profound implications for its chemical reactivity. Diminished resonance due to non-planarity can lead to several changes:

Increased Susceptibility to Hydrolysis: Non-planar amides often exhibit hypersensitivity to hydrolysis, meaning they break down more readily in the presence of water, especially under acidic or basic conditions nsf.govresearchgate.net.

Enhanced Reactivity in Nucleophilic Additions: The disruption of conjugation can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack nsf.govresearchgate.net.

Facilitated Bond Cleavage and Cross-Coupling Reactions: Twisted amides can act as highly reactive acylating agents. The weakened N-C(O) bond in non-planar conformations can be selectively cleaved, facilitating reactions like transition-metal-catalyzed cross-coupling (e.g., Suzuki coupling) nsf.govrsc.org. This property makes them valuable in organic synthesis for controlled bond formation and functional group transformations nsf.govnsf.govresearchgate.net.

Altered Acidity and Basicity: Non-planarity can affect the electron density distribution around the nitrogen atom, potentially influencing its basicity or its ability to participate in hydrogen bonding nsf.govresearchgate.net.

Applications and Utility in Chemical Synthesis and Research

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for N-Propionylbenzamide Synthesis

The synthesis of amides is a cornerstone of organic chemistry, and the development of efficient and sustainable catalytic systems is a continuous endeavor. For N-propionylbenzamide, future research could focus on moving beyond traditional methods that often require stoichiometric activating agents and harsh conditions.

Promising areas of investigation include:

Homogeneous Catalysis: The use of transition metal catalysts, such as palladium, for the carbonylative amidation of aryl halides could be a viable route. ucl.ac.uk Similarly, exploring boric acid and its derivatives as catalysts for the direct amidation of benzoic acid with propionamide (B166681) presents a greener alternative. Research has shown that boric acid can effectively catalyze the amidation of benzoic acid, and this approach could be optimized for N-propionylbenzamide synthesis. sciepub.com

Heterogeneous Catalysis: The development of recyclable heterogeneous catalysts offers significant environmental and economic advantages. Systems like Keggin-type heteropolyacid cesium salts have shown potential in various catalytic reactions and could be adapted for N-propionylbenzamide synthesis. researchgate.net Another avenue is the use of nanocatalysts, which can offer high efficiency and selectivity.

Biocatalysis: The use of enzymes, such as lipases, as catalysts for amidation reactions is a growing field in green chemistry. Investigating enzymatic routes to N-propionylbenzamide could lead to highly selective and environmentally benign production processes.

A comparative look at potential catalytic approaches is presented in Table 1.

| Catalyst Type | Potential Advantages | Potential Challenges |

| Homogeneous Catalysts (e.g., Boric Acid) | High efficiency, mild reaction conditions. | Catalyst recovery can be difficult. |

| Heterogeneous Catalysts (e.g., Nanocatalysts) | Easy separation and recyclability, enhanced stability. | Potentially lower activity compared to homogeneous counterparts. |

| Biocatalysts (e.g., Enzymes) | High selectivity, operates under mild conditions, environmentally friendly. | Enzyme stability and cost can be limiting factors. |

Investigation of N-Propionylbenzamide in Supramolecular Chemistry

The amide functional group is well-known for its ability to form strong hydrogen bonds, making it a valuable motif in supramolecular chemistry. Benzene-1,3,5-tricarboxamides, for example, are known to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. nih.gov While N-propionylbenzamide is a simpler molecule, its potential for self-assembly and host-guest chemistry remains largely unexplored.

Future research could investigate:

Self-Assembly: Studies could explore the conditions under which N-propionylbenzamide self-assembles into ordered structures, such as ribbons, sheets, or fibers, driven by hydrogen bonding and π-π stacking interactions. The influence of the propionyl group on the packing and morphology of these assemblies would be a key area of interest.

Anion Recognition: The amide N-H protons can act as hydrogen bond donors, suggesting that N-propionylbenzamide and its derivatives could be designed as receptors for anions. tandfonline.com Research in this area could lead to the development of new sensors for environmentally or biologically important anions.

Gelation: The ability of small molecules to form supramolecular gels in organic solvents is a topic of significant interest. Investigating the gelation properties of N-propionylbenzamide derivatives could lead to new materials with applications in areas such as drug delivery and tissue engineering.

Advanced Materials Science Applications Based on N-Propionylbenzamide Scaffolds

The properties of N-propionylbenzamide could be harnessed for the development of advanced materials. By incorporating this scaffold into larger molecular architectures, it may be possible to create materials with novel optical, electronic, or mechanical properties.

Unexplored applications include:

Polymers: N-propionylbenzamide could be incorporated as a monomer into polymers such as polyamides or polyimides. The rigidity of the benzamide (B126) unit could impart high thermal stability and mechanical strength to the resulting polymers.

Liquid Crystals: The rod-like shape of some benzamide derivatives suggests that N-propionylbenzamide-based molecules could exhibit liquid crystalline behavior. The synthesis and characterization of such compounds could lead to new materials for display technologies.

Organic Electronics: Aromatic amides have been investigated for their potential use in organic electronics. Future work could explore the electronic properties of N-propionylbenzamide-containing molecules and their potential application in devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Mechanistic Studies of Under-Explored Reactivity Pathways

A deeper understanding of the reactivity of N-propionylbenzamide is crucial for its application in synthesis and materials science. While the general reactivity of amides is well-established, there are more subtle and under-explored pathways that warrant investigation.

Future mechanistic studies could focus on:

Directed Ortho-Metalation: The amide group can act as a directing group in ortho-lithiation reactions. A detailed study of the directed ortho-metalation of N-propionylbenzamide would provide a powerful tool for the synthesis of ortho-substituted derivatives.

N-C Bond Activation: While the amide bond is generally robust, its activation and cleavage are important in both biological and synthetic contexts. Investigating the conditions under which the N-C bond of N-propionylbenzamide can be selectively cleaved would open up new synthetic possibilities.

Photochemical Reactivity: The photochemical behavior of N-propionylbenzamide is largely unknown. Studies in this area could reveal novel photorearrangements or cycloaddition reactions, leading to the synthesis of complex molecular architectures.

Computational Design of N-Propionylbenzamide Analogues with Tunable Properties

Computational chemistry offers a powerful tool for the rational design of new molecules with desired properties. nih.gov By using techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, it is possible to predict the properties of N-propionylbenzamide analogues before they are synthesized in the lab.

Future computational work could include:

Structure-Property Relationships: Computational studies can be used to establish clear structure-property relationships for a series of N-propionylbenzamide derivatives. nih.gov This would allow for the targeted design of molecules with optimized properties for specific applications.

Conformational Analysis: The biological activity and material properties of benzamide derivatives are often dependent on their conformation. Computational methods can be used to study the conformational preferences of N-propionylbenzamide and its analogues. scispace.com

Design of Novel Ligands: For applications in areas such as catalysis or anion recognition, computational screening can be used to identify N-propionylbenzamide derivatives with high binding affinities for specific targets.

Green Chemistry Approaches for Sustainable Production of N-Propionylbenzamide

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov Applying these principles to the synthesis of N-propionylbenzamide is an important future research direction.

Key areas for improvement include:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. Catalytic methods for direct amidation are particularly promising in this regard. figshare.com

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents, would significantly improve the sustainability of N-propionylbenzamide production. nih.gov

Energy Efficiency: The use of microwave irradiation or ultrasonic irradiation can often reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net Exploring these technologies for the synthesis of N-propionylbenzamide could lead to more energy-efficient processes.

Table 2 outlines some green chemistry strategies and their potential application to N-propionylbenzamide synthesis.

| Green Chemistry Principle | Application to N-Propionylbenzamide Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Employing catalytic direct amidation reactions. |

| Less Hazardous Chemical Syntheses | Using non-toxic reagents and catalysts. |

| Designing Safer Chemicals | Designing analogues with reduced toxicity. |

| Safer Solvents and Auxiliaries | Utilizing water or other green solvents. nih.gov |

| Design for Energy Efficiency | Employing microwave or ultrasonic irradiation. researchgate.net |

| Use of Renewable Feedstocks | Exploring bio-based routes to benzoic acid and propylamine. |

| Reduce Derivatives | Avoiding the use of protecting groups. |

| Catalysis | Using catalytic rather than stoichiometric reagents. |

| Design for Degradation | Designing biodegradable N-propionylbenzamide analogues. |

| Real-time analysis for Pollution Prevention | Developing in-situ monitoring of the reaction progress. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Q & A

Q. Table 1. Stability of 3-Propionylbenzamide Under Stress Conditions

| Condition | Degradation Products Identified (LC-MS) | Parent Compound Remaining (%) |

|---|---|---|

| Acidic (pH 2) | Benzamide, propionic acid | 78.3 ± 2.1 |

| Basic (pH 12) | 3-Hydroxybenzamide | 65.4 ± 3.5 |

| Oxidative (H₂O₂) | N-Oxide derivative | 82.9 ± 1.8 |

| Thermal (100°C) | None detected | 95.0 ± 0.5 |

| Data derived from accelerated stability studies . |

Q. Table 2. Comparative Bioactivity of 3-Propionylbenzamide Derivatives

| Derivative | Enzyme IC₅₀ (nM) | Cell Viability IC₅₀ (μM) |

|---|---|---|

| 3-Propionyl | 12.5 ± 1.2 | 45.3 ± 3.7 |

| 3-Acetyl | 18.9 ± 2.1 | 62.1 ± 4.2 |

| 3-Butyryl | 23.4 ± 1.8 | 78.9 ± 5.6 |

| Data from enzyme inhibition (fluorometric) and MTT assays . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.